![molecular formula C11H13N3OS B2871619 5-(2-Isopropoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine CAS No. 50616-31-4](/img/structure/B2871619.png)
5-(2-Isopropoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Isopropoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine is a chemical compound with the molecular formula C11H13N3OS and a molecular weight of 235.31 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 30 bonds, including 17 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 primary amine (aromatic), and 1 ether (aromatic) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 235.31 and a molecular formula of C11H13N3OS . Further details about its physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Properties
A study explored the synthesis of N-[5-(4-(alkyl/aryl)-3-nitro-phenyl)-[1,3,4-thiadiazol-2-yl]-2,2-dimethyl-propionamide and its derivatives, demonstrating appreciable antibacterial and antifungal activities. These compounds, including variations of thiadiazoles, showed activity at concentrations of 0.5-1.0 mg/mL, highlighting their potential in developing new antimicrobial agents (Chandrakantha et al., 2014).
Corrosion Inhibition
Thiadiazole derivatives have been identified as effective corrosion inhibitors for metals. One study focused on phenyl-substituted amino thiadiazoles as corrosion inhibitors for copper in an acidic environment, revealing that these compounds exhibit a high inhibition efficiency, suggesting their utility in protecting metals against corrosion (Tang et al., 2009).
Antimycobacterial Agents
Research into the antimycobacterial efficacy of 5-(4-aminophenyl)-N-aryl-1,3,4-thiadiazol-2-ylamines and their Schiff base derivatives against Mycobacterium smegmatis in vitro showed significant antiproliferative activity. This suggests the potential of these compounds in treating mycobacterial infections (Dilmaghani et al., 2012).
Anticancer and Neuroprotective Activities
A study on 2-amino-1,3,4-thiadiazole based compounds revealed promising anticancer and neuroprotective activities. These compounds inhibited the proliferation of tumor cells derived from various cancers and exhibited a trophic effect in neuronal cell culture, indicating their potential in cancer treatment and neuroprotection (Rzeski et al., 2007).
Molecular Aggregation and Fluorescence Effects
Investigations into the fluorescence effects of 1,3,4-thiadiazole derivatives have shown unique dual fluorescence phenomena related to molecular aggregation and pH effects. These properties suggest applications in fluorescence probes or pharmaceuticals with antimycotic properties, driven by the structure of the substituents and their interaction with the environment (Budziak et al., 2019).
Metal Complex Formation
Research on the formation of metal complexes with 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine has led to the synthesis of complexes with metals like Cr(III), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). These complexes were characterized by various spectroscopic methods, highlighting the versatility of thiadiazole derivatives in forming metal complexes with potential applications in catalysis and materials science (Al-Amiery et al., 2009).
Propiedades
IUPAC Name |
5-(2-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-7(2)15-9-6-4-3-5-8(9)10-13-14-11(12)16-10/h3-7H,1-2H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKMHCZYDJKJAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2871537.png)
![3-(4-Methoxyphenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2871538.png)
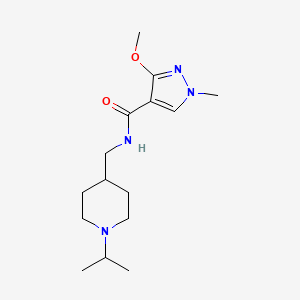
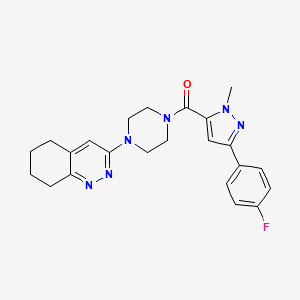

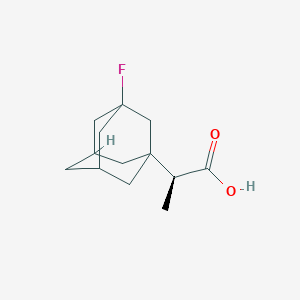
![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2871550.png)
![N-Ethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2871551.png)
![2-phenethyl-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2871552.png)


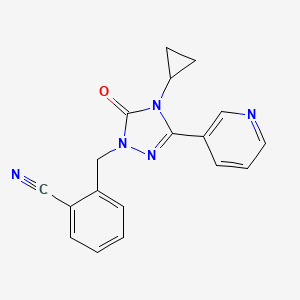
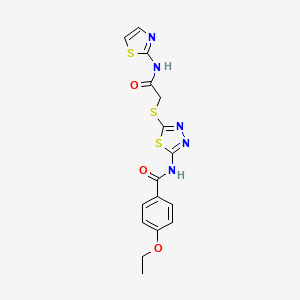
![7-Chloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2871559.png)
